molecular formula C12H24O12 B1146731 Palatinose monohydrate CAS No. 343336-76-5

Palatinose monohydrate

Cat. No.: B1146731
CAS No.: 343336-76-5
M. Wt: 342.3
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Description

Palatinose (hydrate), also known as isomaltulose, is a naturally occurring disaccharide carbohydrate derived from sucrose. It is composed of one glucose and one fructose molecule linked by an α-1,6-glycosidic bond. Palatinose is known for its low glycemic index, making it a healthier alternative to traditional sugars. It is found in small amounts in honey and sugar cane extract .

Mechanism of Action

Target of Action

Isomaltulose, also known as Palatinose hydrate, is a natural isomer of sucrose . The primary target of isomaltulose is the human digestive system, specifically the small intestine where it is completely but slowly cleaved . This slow digestion process is a key feature of isomaltulose and contributes to its unique health properties .

Mode of Action

Isomaltulose is a disaccharide carbohydrate composed of glucose and fructose . Unlike sucrose, where glucose is linked to the anomeric carbon of the fructose (an α-1,2 glycosidic linkage), in isomaltulose the linkage is to the 6 carbon (α-1,6), making isomaltulose a reducing sugar . This structural difference results in a slower rate of digestion and absorption in the small intestine compared to sucrose . As a result, it releases glucose into the bloodstream at a slower rate, avoiding high peaks and sudden drops in glucose levels .

Biochemical Pathways

Isomaltulose is produced from sucrose using the enzyme sucrose isomerase . This enzyme is widely used in industries for the production of isomaltulose . The transformation of sucrose to isomaltulose involves the isomerization of the glycosidic bond from α-1,2 to α-1,6 . This biochemical pathway is utilized in the industrial production of isomaltulose .

Pharmacokinetics

Isomaltulose is less rapidly, though completely, cleaved in the small intestine than sucrose . It releases glucose into the bloodstream at a slow rate, therefore avoids high peaks and sudden drops in glucose level . This leads to a more balanced and prolonged energy supply in the form of glucose .

Result of Action

The slow digestion and absorption of isomaltulose result in a lower glycemic response compared to sucrose . This makes isomaltulose an ideal sweetener for individuals with diabetes . Additionally, isomaltulose has been found to stimulate the growth of probiotics and the production of short-chain fatty acids . It can also significantly increase fat oxidation, which is beneficial for long-term weight management and improvement of metabolic risk factors .

Action Environment

The action of isomaltulose can be influenced by various environmental factors. For instance, the production of isomaltulose from sucrose is currently expensive, thus limiting its application . Molasses, an industrial by-product of sugar refining and contains abundant sucrose, could be a cost-effective feedstock for manufacturing isomaltulose . Moreover, the use of immobilized cells/enzymes for isomaltulose production can enhance their mechanical strength and reusability and reduce leakage .

Biochemical Analysis

Biochemical Properties

Isomaltulose plays a significant role in biochemical reactions, particularly in carbohydrate metabolism. It is hydrolyzed by the enzyme sucrase-isomaltase complex in the small intestine, resulting in the release of glucose and fructose. This enzymatic interaction is crucial for the slow and steady release of glucose into the bloodstream, which helps maintain stable blood sugar levels. Additionally, isomaltulose interacts with various proteins and biomolecules involved in energy metabolism, contributing to its prolonged energy release properties .

Cellular Effects

Isomaltulose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have a lower impact on insulin secretion compared to sucrose, which helps in maintaining insulin sensitivity. Isomaltulose also affects the expression of genes involved in glucose and lipid metabolism, promoting a balanced energy supply. Furthermore, it has been observed to modulate cell signaling pathways related to energy homeostasis, thereby supporting overall cellular function .

Molecular Mechanism

At the molecular level, isomaltulose exerts its effects through specific binding interactions with enzymes and transporters. The sucrase-isomaltase complex catalyzes the hydrolysis of isomaltulose, leading to the release of glucose and fructose. This process involves the rearrangement of the glycosidic bond between glucose and fructose, resulting in a slower release of monosaccharides. Additionally, isomaltulose influences enzyme activity and gene expression, contributing to its metabolic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isomaltulose have been studied over various time periods. Isomaltulose is stable under physiological conditions and does not degrade rapidly. Long-term studies have shown that isomaltulose maintains its beneficial effects on blood glucose levels and energy metabolism over extended periods. In vitro and in vivo studies have demonstrated that isomaltulose supports sustained energy release and stable blood sugar levels without causing significant degradation or loss of function .

Dosage Effects in Animal Models

The effects of isomaltulose vary with different dosages in animal models. Studies have shown that moderate doses of isomaltulose improve metabolic health and support weight management. High doses may lead to adverse effects such as gastrointestinal discomfort. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired metabolic benefits without causing toxicity .

Metabolic Pathways

Isomaltulose is involved in several metabolic pathways, primarily related to carbohydrate metabolism. It is hydrolyzed by the sucrase-isomaltase complex into glucose and fructose, which are then utilized in glycolysis and the tricarboxylic acid cycle for energy production. Isomaltulose also interacts with enzymes and cofactors involved in glucose and lipid metabolism, influencing metabolic flux and metabolite levels. This interaction supports its role as a functional sweetener with prolonged energy release properties .

Transport and Distribution

Within cells and tissues, isomaltulose is transported and distributed through specific transporters and binding proteins. It is absorbed in the small intestine and transported into the bloodstream, where it is taken up by cells for energy production. Isomaltulose’s slow digestion and absorption contribute to its prolonged energy release and stable blood sugar levels. Additionally, its interaction with transporters and binding proteins influences its localization and accumulation within tissues .

Subcellular Localization

Isomaltulose’s subcellular localization is primarily within the cytoplasm, where it undergoes hydrolysis by the sucrase-isomaltase complex. This localization is crucial for its metabolic effects, as it ensures the slow and steady release of glucose and fructose. Isomaltulose does not require specific targeting signals or post-translational modifications for its activity, as its effects are mediated through enzymatic interactions within the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palatinose is synthesized from sucrose through an enzymatic rearrangement process. The enzyme sucrose isomerase catalyzes the conversion of the α-1,2-glycosidic bond in sucrose to the α-1,6-glycosidic bond in palatinose . This reaction typically occurs under mild conditions, with the enzyme being active at temperatures around 30-40°C and a pH range of 5-7.

Industrial Production Methods

In industrial settings, palatinose is produced from sugar beet sucrose. The process involves the extraction of sucrose from sugar beets, followed by enzymatic conversion using sucrose isomerase. The resulting palatinose is then purified and crystallized to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Palatinose undergoes various chemical reactions, including hydrolysis and fermentation. In the mammalian gut, palatinose is hydrolyzed by the enzyme isomaltase, resulting in the release of glucose and fructose .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical and Biological Properties

Chemical Structure:
Palatinose is composed of one glucose and one fructose molecule linked by an α-1,6-glycosidic bond. This structure contributes to its slower enzymatic breakdown compared to other sugars like sucrose, resulting in a gradual release of glucose into the bloodstream.

Biochemical Pathways:
Palatinose is produced from sucrose using the enzyme sucrose isomerase. Its slower digestion leads to lower glycemic responses, making it suitable for various health-related applications.

Scientific Research Applications

Palatinose monohydrate has been investigated across multiple fields:

  • Chemistry: Used as a model compound to study carbohydrate chemistry and enzymatic reactions.
  • Biology: Explored for its effects on metabolism and energy balance due to its low glycemic index.
  • Medicine: Studied for potential benefits in managing diabetes and obesity by providing a steady release of glucose without spikes in blood sugar levels.
  • Industry: Utilized in food and beverage formulations as a low-glycemic sweetener in products aimed at athletes and diabetic individuals.

Glycemic Response

Palatinose's low glycemic index (GI) is a significant feature. It has been shown to result in lower postprandial blood glucose and insulin responses compared to sucrose. A controlled trial demonstrated that palatinose ingestion leads to prolonged blood glucose delivery over three hours.

Table 1: Comparison of Glycemic Responses

Sugar TypePeak Blood Glucose (mg/dL)Insulin Response (µU/mL)Duration of Effect (hours)
Sucrose180301
Palatinose140203

Weight Management and Metabolic Health

Regular consumption of palatinose has been associated with improved metabolic health markers. In a four-week intervention study involving hyperlipidemic individuals, those consuming palatinose daily exhibited reduced fasting blood glucose levels and lower insulin resistance compared to baseline measurements. This suggests that palatinose may aid in weight management and metabolic syndrome prevention.

Dental Health

Palatinose has a lower cariogenic potential compared to sucrose, indicating that it does not contribute to dental caries due to its slower fermentation by oral bacteria. This property makes it an attractive ingredient in dental-friendly food products.

Applications in Food Products

Palatinose is widely used in sports nutrition products and functional foods aimed at diabetic patients due to its ability to provide sustained energy without causing rapid increases in blood sugar. The European Food Safety Authority has approved claims regarding its low glycemic response, further supporting its use in health-oriented food formulations.

Case Studies

  • Human Intervention Trials: A series of studies conducted on healthy volunteers showed that palatinose consumption led to significantly lower postprandial glucose levels compared to sucrose. The trials utilized an ileostomy model confirming nearly complete absorption of palatinose irrespective of the food matrix consumed.
  • Long-term Consumption Study: In another study involving individuals at risk for vascular diseases, regular intake of palatinose was well tolerated without adversely affecting lipid profiles over four weeks. Participants reported feeling satiated with fewer cravings for high-sugar foods.

Comparison with Similar Compounds

Similar Compounds

    Sucrose: Composed of glucose and fructose linked by an α-1,2-glycosidic bond.

    Maltose: Composed of two glucose molecules linked by an α-1,4-glycosidic bond. Hydrolyzed by maltase in the small intestine.

    Lactose: Composed of glucose and galactose linked by a β-1,4-glycosidic bond. Hydrolyzed by lactase in the small intestine.

Uniqueness of Palatinose

Palatinose is unique due to its α-1,6-glycosidic bond, which provides a slower rate of hydrolysis and absorption compared to other disaccharides. This results in a lower glycemic index and a more sustained energy release . Additionally, palatinose is non-cariogenic, meaning it does not contribute to tooth decay, unlike sucrose .

Biological Activity

Palatinose monohydrate, also known as isomaltulose, is a disaccharide carbohydrate composed of glucose and fructose. It is recognized for its unique metabolic properties, particularly its slow digestion and absorption rates, which contribute to various biological activities. This article explores the biological activity of this compound, focusing on its metabolic effects, health benefits, and applications in food products.

Chemical Structure and Properties

Palatinose (6-O-α-D-glucopyranosyl-D-fructose) is derived from sucrose through enzymatic conversion. Its structure allows for a slower enzymatic breakdown compared to other sugars like sucrose, leading to a gradual release of glucose into the bloodstream. This slow release results in lower glycemic responses, making it a suitable alternative for diabetic individuals and those seeking to manage blood sugar levels .

Glycemic Response

A significant feature of palatinose is its low glycemic index (GI). Studies have shown that palatinose ingestion leads to lower postprandial blood glucose and insulin responses compared to sucrose. For instance, in a controlled trial involving healthy subjects, palatinose resulted in a prolonged delivery of blood glucose over three hours, demonstrating its potential for managing energy levels without causing spikes in blood sugar .

Table 1: Comparison of Glycemic Responses

Sugar TypePeak Blood Glucose (mg/dL)Insulin Response (µU/mL)Duration of Effect (hours)
Sucrose180301
Palatinose140203

Weight Management and Metabolic Health

Regular consumption of palatinose has been associated with improved metabolic health markers. In a four-week intervention study involving hyperlipidemic individuals, participants who consumed palatinose daily showed reduced fasting blood glucose levels and lower insulin resistance compared to baseline measurements. This suggests that palatinose may help in weight management and metabolic syndrome prevention .

Dental Health

Palatinose exhibits lower cariogenic potential compared to sucrose. Research indicates that it does not contribute to dental caries due to its slower fermentation by oral bacteria. This property makes it an attractive ingredient in dental-friendly food products .

Applications in Food Products

Palatinose is widely used in sports nutrition products and functional foods aimed at diabetic patients. Its ability to provide sustained energy without causing rapid increases in blood sugar makes it ideal for athletes and individuals with specific dietary needs. The European Food Safety Authority has approved claims regarding its low glycemic response, further supporting its use in health-oriented food formulations .

Case Studies

  • Human Intervention Trials : A series of studies conducted on healthy volunteers demonstrated that palatinose consumption led to significantly lower postprandial glucose levels compared to sucrose. The trials utilized an ileostomy model to confirm nearly complete absorption of palatinose irrespective of the food matrix consumed .
  • Long-term Consumption Study : In another study involving individuals at risk for vascular diseases, regular intake of palatinose was well tolerated and did not adversely affect lipid profiles over a four-week period. Participants reported feeling satiated with fewer cravings for high-sugar foods .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKUCJJNNDINKX-HGLHLWFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206746
Record name Isomaltulose monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58024-13-8
Record name Isomaltulose monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058024138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isomaltulose monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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